N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines the structural features of adamantane and chromene Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while chromene is a benzopyran derivative with a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then coupled with the chromene moiety.
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Preparation of Adamantane Derivative: : The adamantane derivative can be synthesized through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane. This intermediate is then reacted with a nucleophile, such as an amine, to form the desired adamantane derivative .
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Coupling with Chromene Moiety: : The chromene moiety can be synthesized through the condensation of a suitable phenol with an aldehyde, followed by cyclization. The resulting chromene derivative is then coupled with the adamantane derivative using a coupling agent, such as copper (II) acetate, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and rigidity make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity, while the chromene moiety can interact with biological targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)amides: These compounds share the adamantane moiety but differ in their functional groups and overall structure.
Chromene Derivatives: These compounds share the chromene moiety but differ in their substituents and overall structure.
Uniqueness
N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of adamantane and chromene moieties, which confer both stability and biological activity
Properties
Molecular Formula |
C22H25NO4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H25NO4/c1-26-18-4-2-3-16-8-17(21(25)27-19(16)18)20(24)23-12-22-9-13-5-14(10-22)7-15(6-13)11-22/h2-4,8,13-15H,5-7,9-12H2,1H3,(H,23,24) |
InChI Key |
UQWMMIIYXIFLLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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